molecular formula C6H3BrClN3 B13493401 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

Cat. No.: B13493401
M. Wt: 232.46 g/mol
InChI Key: UJXMRVXXDWXUIV-UHFFFAOYSA-N
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Description

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridazine ring, and it is substituted with bromine and chlorine atoms. Nitrogen-containing heterocycles like this compound are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolopyrazine derivatives often includes cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit protein kinases, such as MAP kinases, cyclin-dependent kinases, and glycogen synthase kinase-3 . These interactions can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, the compound may inhibit topoisomerase II, Jak3, FGFR, SYK, and RSK, and suppress the HIF-1 pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine include other pyrrolopyrazine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern with bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine

InChI

InChI=1S/C6H3BrClN3/c7-3-2-9-4-1-5(8)10-11-6(3)4/h1-2,9H

InChI Key

UJXMRVXXDWXUIV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN=C1Cl)C(=CN2)Br

Origin of Product

United States

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